![molecular formula C8H5Cl2N B1613017 2-Dichloromethylbenzonitrile CAS No. 64148-19-2](/img/structure/B1613017.png)
2-Dichloromethylbenzonitrile
Overview
Description
2-Dichloromethylbenzonitrile is a chemical compound with the CAS Number: 64148-19-2. It has a molecular weight of 186.04 . The IUPAC name for this compound is 2-(dichloromethyl)benzonitrile .
Molecular Structure Analysis
The InChI code for 2-Dichloromethylbenzonitrile is 1S/C8H5Cl2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Dichloromethylbenzonitrile is a solid or liquid at room temperature . It is stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis and Characterization of Metal Complexes
Metal complexes incorporating nitrile derivatives show significant promise in the realm of medicinal chemistry. For example, the synthesis and characterization of new ruthenium (II) complexes, using ligands closely related to 2-Dichloromethylbenzonitrile, demonstrated low in vitro anticancer potential against cervical cancer HeLa cells. These findings suggest potential avenues for the development of new anticancer agents using nitrile derivatives as ligands in metal complexes (Fuster et al., 2022).
Environmental and Toxicological Studies
Research on herbicides and related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,6-dichlorobenzonitrile, indicates the environmental persistence and toxicological concerns associated with these chemicals. These studies highlight the importance of understanding the environmental impact and degradation pathways of chlorinated nitriles, which could extend to compounds like 2-Dichloromethylbenzonitrile (Zuanazzi et al., 2020); (Wit & van Genderen, 1966).
Electrochemical Applications
Investigations into the electrochemical behaviors of substituted thiadiazoles and dimethyl disulfide in solvents like acetonitrile and dichloromethane shed light on the redox characteristics and potential applications of nitrile derivatives in electrochemistry. These studies could inform the design of electrochemical sensors or synthetic methodologies involving 2-Dichloromethylbenzonitrile or similar compounds (Maghraby et al., 2006); (Do et al., 2005).
Synthesis of Aminobenzonitriles
Aminobenzonitriles are crucial intermediates in pharmaceutical and organic synthesis. The transformation of 2-arylindoles into 2-aminobenzonitriles via tert-butylnitrite-mediated nitrosation and sequential iron(III)-catalyzed C-C bond cleavage showcases innovative methods for synthesizing nitrile derivatives. This methodology could potentially be adapted for the synthesis of 2-Dichloromethylbenzonitrile derivatives (Chen et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
It is commonly used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions and the presence of other reactants.
Mode of Action
As an organic compound, it likely interacts with its targets through covalent bonding, acting as a reactant in chemical reactions to form new compounds .
Biochemical Pathways
Given its use as an intermediate in organic synthesis , it may be involved in a wide range of biochemical pathways depending on the specific context of its use.
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant . It is also known to be a CYP1A2 inhibitor .
Result of Action
As an intermediate in organic synthesis , its effects would likely depend on the specific reactions it is involved in and the resulting compounds formed.
Action Environment
The action, efficacy, and stability of 2-Dichloromethylbenzonitrile can be influenced by various environmental factors . For instance, its reactivity may be affected by the presence of other reactants, the pH, temperature, and other conditions of the reaction environment . It is also known to be relatively stable in most common organic solvents .
properties
IUPAC Name |
2-(dichloromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASRSQYJNVCGFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627903 | |
Record name | 2-(Dichloromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dichloromethylbenzonitrile | |
CAS RN |
64148-19-2 | |
Record name | 2-(Dichloromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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